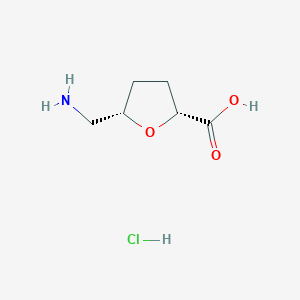

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

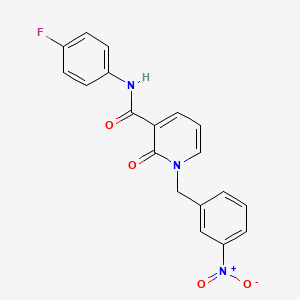

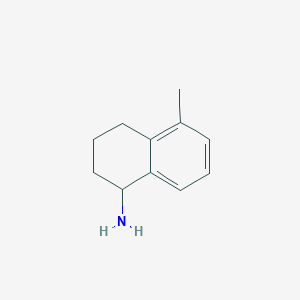

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride, also known as Baclofen, is a medication used to treat muscle spasticity, particularly in people with multiple sclerosis or spinal cord injuries. Baclofen works by acting as a GABA receptor agonist, which inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity. In addition to its clinical use, Baclofen has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Renin Inhibitors and Angiotensinogen Analogues A study by Thaisrivongs et al. (1987) described the synthesis of a carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. Angiotensinogen analogues containing a dipeptide isostere related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid were found to be potent inhibitors of human plasma renin, suggesting potential applications in cardiovascular research (Thaisrivongs et al., 1987).

Biotransformation in Organic Synthesis Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. This process led to the scalable preparation of compounds including (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, demonstrating the synthetic utility of biotransformation in creating drug-like compounds (Chen et al., 2012).

Potential in Peptide Synthesis Ramage et al. (1984) explored the use of 1-oxo-1-chlorophospholane as a reagent for activating Nα-protected amino acids in peptide bond formation. This research has implications for the synthesis of peptides, where compounds related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid could play a role (Ramage et al., 1984).

Application in Nucleoside Analogue Synthesis A study by Liu et al. (2000) involved synthesizing nucleoside analogues using a compound structurally related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These compounds were evaluated for their cytotoxicity and antiviral activity, indicating potential applications in antiviral drug development (Liu et al., 2000).

Biotechnological Production for Organic Synthesis Aurich et al. (2012) discussed the biotechnological production of carboxylic acids, including those related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These acids are useful in the chemical synthesis of various compounds, highlighting their role as building blocks in organic synthesis (Aurich et al., 2012).

Propiedades

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKGKMBTGCGQF-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)